7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
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Overview
Description
7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound characterized by the presence of a trifluoromethyl group and a dihydropyrido[2,3-b]pyrazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted pyridine derivative with hydrazine or its derivatives, followed by cyclization to form the pyrazinone ring .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit fibroblast growth factor receptors, thereby affecting cell proliferation and migration .
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine derivatives
- 1H-pyrazolo[3,4-b]pyridine derivatives
- Trifluoromethyl ketones
Uniqueness: 7-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C8H6F3N3O |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C8H6F3N3O/c9-8(10,11)4-1-5-7(12-2-4)13-3-6(15)14-5/h1-2H,3H2,(H,12,13)(H,14,15) |
InChI Key |
KBEYMEOVZZAQBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(N1)N=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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